molecular formula C8H3Cl2F5O2 B1529905 1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene CAS No. 1803819-48-8

1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B1529905
CAS No.: 1803819-48-8
M. Wt: 297 g/mol
InChI Key: SBDLCTMRCWTFPR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDLCTMRCWTFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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